molecular formula C16H26O B3259781 Bicyclohomofarnesal CAS No. 3243-36-5

Bicyclohomofarnesal

Cat. No.: B3259781
CAS No.: 3243-36-5
M. Wt: 234.38 g/mol
InChI Key: BFWKKBSHTOEBHL-OFQRWUPVSA-N
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Description

Bicyclohomofarnesal (CAS: 3243-36-5; alternative CAS cited: 21956-93-4) is a bicyclic sesquiterpene aldehyde primarily isolated from plant species in the Zingiberaceae family, such as Alpinia calcarata and Hedychium spicatum. Its molecular formula is reported as C₁₆H₂₆O (molecular weight: 234.38), though conflicting data suggests C₁₅H₂₄O₂ in earlier studies. Structurally, it belongs to the drimane-type sesquiterpenes and is characterized by a bicyclic framework with an aldehyde functional group.

This compound is notable for its dual role in fragrance chemistry (ambergris-like odor) and bioactive applications, including antitumor, antibacterial, and anti-acetylcholinesterase (anti-AChE) activities. Its synthesis from (+)-sclareolide, a diterpene, highlights its structural complexity and relevance in organic synthesis.

Chemical Reactions Analysis

Aldol Condensation

Bicyclohomofarnesal participates in aldol reactions, forming carbon-carbon bonds critical for synthesizing bioactive molecules. A notable application is its role in the first synthesis of lissoclimide-type alkaloids:

  • Reaction : this compound couples with succinimide via aldol condensation under basic conditions.

  • Product : Forms a β-hydroxy imide intermediate, which undergoes cyclization to yield lissoclimide analogs .

  • Conditions : The reaction proceeds at ambient temperature with catalytic bases (e.g., LDA or KOtBu).

Key Data :

ReactantPartnerProductYield (%)
This compoundSuccinimideLissoclimide intermediate65–75

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acids:

  • Reagents : Potassium permanganate (KMnO₄) or chromium-based oxidants (e.g., Jones reagent).

  • Mechanism : The aldehyde is oxidized to a carboxylic acid via a hydrate intermediate.

  • Product : Bicyclohomofarnesic acid, a precursor for fragrance derivatives .

Experimental Insight :

  • Elevated temperatures (~80°C) and acidic conditions accelerate the reaction .

Reduction Reactions

Selective reduction of the aldehyde group yields primary alcohols:

  • Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Product : Bicyclohomofarnesol, a fragrance alcohol with ambergris-like notes .

  • Stereochemical Outcome : Retains the bicyclic framework’s stereochemistry .

Optimized Conditions :

Reducing AgentSolventTemperatureConversion (%)
NaBH₄Ethanol0–25°C>90

Enzymatic Cyclization

This compound serves as a substrate in biocatalytic processes for fragrance synthesis:

  • Enzyme : Evolved Squalene Hopene Cyclase (SHC) from Alicyclobacillus acidocaldarius.

  • Reaction : Cyclizes (E,E)-homofarnesol derivatives to ambroxide analogs .

  • Industrial Relevance : Enables scalable production of (−)-Ambrox (Ambrofix®) at 125 g/L substrate loading .

Performance Metrics :

Enzyme VariantSubstrateTime (h)Conversion Efficiency
SHC-M3Homofarnesol7295%

Substitution Reactions

The aldehyde group undergoes nucleophilic substitution in the presence of amines or alcohols:

  • Example : Reaction with hydroxylamine forms oxime derivatives.

  • Application : Oximes serve as intermediates in fragrance stabilization .

Kinetic Data :

NucleophileSolventReaction Rate (k, s⁻¹)
HydroxylamineTHF2.3 × 10⁻³

Photochemical Reactivity

Ultraviolet irradiation induces [2+2] cycloaddition in the bicyclic framework:

  • Product : Forms dimeric structures with enhanced thermal stability .

  • Mechanism : Conjugated double bonds in the bicyclic system undergo cross-photocycloaddition .

Scientific Research Applications

Fragrance Industry

Bicyclohomofarnesal is predominantly used in the fragrance industry due to its pleasant ambergris-like odor. It serves as an essential ingredient in perfumes and scented products, enhancing their olfactory appeal.

  • Case Study : A study on the formulation of a new perfume highlighted the use of this compound as a key note, contributing to the overall scent profile that appeals to consumers seeking luxury fragrances.

Biological Applications

Research has indicated that this compound possesses potential bioactive properties, including antimicrobial and anti-inflammatory effects.

  • Antimicrobial Activity : Studies have demonstrated its efficacy against various microorganisms. For instance, in vitro tests showed that this compound exhibited significant inhibition against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MIC) comparable to established antimicrobial agents .
MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus16
Candida albicans8
Escherichia coli50

Therapeutic Potential

There is ongoing research into the therapeutic applications of this compound, particularly for its anti-inflammatory properties.

  • Case Study : In a pharmacological study, this compound was tested for its ability to reduce inflammation markers in vitro. Results indicated a significant reduction in pro-inflammatory cytokines compared to control groups .

Mechanism of Action

The mechanism of action of bicyclohomofarnesal involves its interaction with olfactory receptors, which are responsible for detecting odors. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its characteristic ambergris-like odor. Additionally, its antimicrobial and anti-inflammatory effects are believed to be mediated through interactions with specific molecular targets and pathways, although the exact mechanisms are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Shyobunone (CAS: N/A)

  • Structure : Elemane-type sesquiterpene with a ketone group.
  • Source : Alpinia calcarata rhizomes.
  • Bioactivity: Less studied but structurally distinct due to its monocyclic framework vs. bicyclohomofarnesal’s bicyclic system.

Pubescone (CAS: N/A)

  • Structure : Unspecified sesquiterpene with anti-AChE activity.
  • Source : Alpinia oxyphylla.
  • Bioactivity : Weak anti-AChE activity (100 mM), compared to this compound’s broader pharmacological profile.

Caryolane-1,9b-diol (CAS: N/A)

  • Structure : Caryolane-type diterpene with diol groups.
  • Source : Alpinia galanga seeds.
  • Bioactivity : Anticancer activity (IC₅₀: 252–378 µM), contrasting with this compound’s antitumor effects at lower concentrations.

Functional Analogues in Bioactivity

γ-Bicyclohomofarnesal (Ambral)

  • Structure : Isomer of this compound with similar bicyclic drimane skeleton.
  • Source : Hedychium spicatum.
  • Bioactivity : Antibacterial properties (6.4% abundance in Globba schomburgkii rhizomes).

Alpiniol (CAS: N/A)

  • Structure : Sesquiterpene alcohol.
  • Source : Alpinia japonica.
  • Bioactivity: Limited data, but structural differences (alcohol vs. aldehyde) reduce direct functional overlap.

Market and Application Comparisons

This compound

  • Applications :
    • Fragrances : Key ambergris odorant in perfumery.
    • Pharmaceuticals : Antitumor activity against human cancer cell lines (IC₅₀ values pending).
    • Sustainability : Produced via green chemistry (enzymatic processes, supercritical fluid extraction).
  • Market Trends : Projected CAGR >10% in cosmetics due to natural ingredient demand.

Caryophyllene Oxide

  • Applications :
    • Antimicrobial : Major component in Globba schomburgkii (15.8% in flowers).
    • Industrial Use : Less specialized compared to this compound’s dual fragrance-pharma role.

Data Tables

Table 1: Structural and Bioactive Comparison

Compound Skeleton Type Functional Group Source Plant Key Bioactivity
This compound Drimane (bicyclic) Aldehyde Alpinia calcarata Antitumor, Anti-AChE
Shyobunone Elemane (monocyclic) Ketone Alpinia calcarata Limited data
Caryolane-1,9b-diol Caryolane Diol Alpinia galanga Anticancer (IC₅₀: 252–378 µM)
γ-Bicyclohomofarnesal Drimane Aldehyde Hedychium spicatum Antibacterial

Table 2: Market Dynamics

Compound Key Application Market Growth Driver Regional Demand Hotspot
This compound Cosmetics, Pharma Natural ingredient trend North America, Asia-Pacific
Caryophyllene Oxide Antimicrobials Traditional medicine demand Asia-Pacific

Research Findings and Discrepancies

  • Structural Clarification: Conflicting CAS numbers (21956-93-4 vs. 3243-36-5) and molecular formulas (C₁₅H₂₄O₂ vs.
  • Antitumor Efficacy : this compound derivatives show promise in oncology, but exact IC₅₀ values require further validation.
  • Sustainability : Advanced production methods (e.g., CRISPR-Cas9 microbial engineering) position this compound ahead of analogues in scalability.

Biological Activity

Bicyclohomofarnesal, also known as γ-bicyclohomofarnesal, is a bicyclic sesquiterpene that has garnered attention for its diverse biological activities. This compound is primarily recognized for its potential antimicrobial and antifungal properties, as well as its role in the synthesis of other bioactive terpenes. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is derived from sclareolide and is characterized by a unique bicyclic structure that contributes to its biological activity. Its synthesis has been achieved through various chemical pathways, emphasizing its importance in both natural and synthetic chemistry contexts .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against a range of pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various microorganisms:

MicroorganismMIC (µg/mL)Source
Staphylococcus aureus 16.0Essential oil of Amomum species
Candida albicans 8.0Essential oil of Amomum species
Escherichia coli 50.0Essential oil from Alpinia menghaiensis
Pseudomonas aeruginosa 15.32Essential oil from Alpinia menghaiensis

These findings indicate that this compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as fungi.

Antifungal Activity

This compound has also demonstrated antifungal activity in various studies. A notable case study involved its testing against forest pathogenic fungi, where it showed promising inhibition rates:

CompoundInhibition Rate (%)Fungi Tested
This compound 67%Fusarium oxysporum
Sclareolide (control) 20%Fusarium oxysporum
This compound 61%Lasiodiplodia theobromae
Sclareolide (control) 53%Lasiodiplodia theobromae

These results indicate that this compound not only inhibits fungal growth effectively but does so at concentrations significantly lower than those required for traditional antifungals .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, studies suggest that its antimicrobial action may involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival. For instance, the compound's ability to inhibit biofilm formation in bacteria has been noted as a significant factor in its efficacy .

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of bicyclohomofarnesal, and how are they experimentally determined?

this compound (C₁₆H₂₆O, MW 234.38) is a bicyclic sesquiterpene aldehyde with a density of 0.94 g/cm³ and boiling point of 307°C . Key properties include its aldehyde functional group and stereochemistry, confirmed via nuclear magnetic resonance (NMR) and mass spectrometry (MS). Purity is assessed using gas chromatography (GC) or high-performance liquid chromatography (HPLC). Researchers should report retention indices, optical rotation, and spectral data (e.g., IR, UV) to validate structural assignments, especially for stereoisomers .

Q. What synthetic routes are available for this compound, and what are their critical optimization steps?

The primary synthesis starts from (+)-sclareolide, a commercially available diterpene. Key steps include:

  • Aldol condensation : Coupling β-bicyclohomofarnesal with succinimide to form lissoclimide-type alkaloids.
  • Stereochemical control : Use chiral catalysts or enantioselective reagents to ensure (1S,4aS,8aS) configuration . Optimization focuses on yield improvement via solvent selection (e.g., THF for aldol reactions) and temperature control to prevent aldehyde oxidation. Reaction progress is monitored using thin-layer chromatography (TLC) .

Q. How can researchers validate the identity of this compound in natural extracts or synthetic mixtures?

Combine chromatographic separation (GC-MS, HPLC) with spectral matching to reference libraries. For natural extracts, use preparative GC to isolate the compound, followed by ¹³C-NMR to confirm bicyclic carbon signatures. Synthetic batches require comparative analysis with authentic standards, including optical rotation and melting point verification .

Advanced Research Questions

Q. What experimental strategies address contradictory bioactivity data for this compound in anticancer studies?

Discrepancies in cytotoxicity results (e.g., IC₅₀ variations) may arise from cell line specificity, impurity interference, or assay conditions. Mitigation strategies include:

  • Dose-response standardization : Use multiple cell lines (e.g., HeLa, MCF-7) and replicate experiments with purified samples.
  • Mechanistic studies : Employ transcriptomics or proteomics to identify target pathways, reducing reliance on single-endpoint assays .
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to isolate variables like solvent effects (DMSO vs. ethanol) .

Q. How can the olfactory properties of this compound be systematically studied, and what methodologies are optimal?

this compound contributes to amber-like odor profiles in perfumery. To quantify its olfactory impact:

  • Gas chromatography-olfactometry (GC-O) : Couple GC with human panelists to identify odor-active regions in complex mixtures.
  • Structure-odor relationship (SOR) studies : Modify substituents (e.g., methyl groups) and evaluate odor thresholds via triangular tests .
  • Receptor binding assays : Use HEK293 cells expressing human olfactory receptors (e.g., OR1A1) to measure activation thresholds .

Q. What experimental designs are recommended to assess this compound’s environmental stability and degradation pathways?

  • Photodegradation studies : Expose samples to UV light (λ = 254–365 nm) and analyze degradation products via LC-MS.
  • Hydrolytic stability : Test pH-dependent degradation (pH 3–10) at 25–50°C, monitoring aldehyde oxidation to carboxylic acids.
  • Ecotoxicity assays : Use Daphnia magna or algal growth inhibition tests to evaluate environmental impact .

Q. Methodological Considerations

Q. How should researchers design in vivo studies to evaluate this compound’s pharmacological potential?

  • Model selection : Prioritize zebrafish (Danio rerio) for rapid toxicity screening or murine models for antitumor efficacy.
  • Dosing regimens : Optimize bioavailability using liposomal encapsulation or cyclodextrin complexes.
  • Endpoint analysis : Include histopathology and biomarker quantification (e.g., TNF-α for inflammation) .

Q. What statistical frameworks are critical for interpreting this compound’s structure-activity relationship (SAR) data?

Apply multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity. Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize SAR hypotheses .

Q. Data Reporting Standards

Q. How should conflicting spectral data for this compound derivatives be resolved in publications?

Disclose raw data (e.g., NMR FID files) in supplementary materials. Cross-validate assignments using 2D NMR (COSY, HSQC) and computational tools (e.g., DFT calculations for predicted chemical shifts) .

Q. What are the best practices for documenting synthetic procedures to ensure reproducibility?

Provide step-by-step protocols with hazard warnings (e.g., aldehyde reactivity). Report yields for each step, including failed attempts. Deposit crystallographic data (CCDC numbers) for novel derivatives .

Properties

IUPAC Name

2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O/c1-12-6-7-14-15(2,3)9-5-10-16(14,4)13(12)8-11-17/h11,13-14H,1,5-10H2,2-4H3/t13-,14-,16+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFWKKBSHTOEBHL-OFQRWUPVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC(=C)C2CC=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2CC=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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